1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Regioselective acetylation Carbohydrate synthesis Solvent-directed catalysis

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose (CAS 55221-54-0), systematically named [(2R,3R,4S,5R)-3,4,5-tris(acetyloxy)-2-hydroxyoxan-2-yl]methyl acetate, is a peracetylated derivative of the rare ketohexose L-sorbose in its pyranose ring form. The compound carries acetyl protecting groups at positions 1, 3, 4, and 5, leaving the anomeric C2 hydroxyl group free for selective activation.

Molecular Formula C14H20O10
Molecular Weight 348.30 g/mol
CAS No. 55221-54-0
Cat. No. B15124362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,5-Tetra-O-acetyl-L-sorbopyranose
CAS55221-54-0
Molecular FormulaC14H20O10
Molecular Weight348.30 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
InChIInChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3
InChIKeyRNYYDTIQDTUDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose (CAS 55221-54-0): A Protected Ketohexose Intermediate for Stereoselective Glycosylation and Synthetic Chemistry


1,3,4,5-Tetra-O-acetyl-L-sorbopyranose (CAS 55221-54-0), systematically named [(2R,3R,4S,5R)-3,4,5-tris(acetyloxy)-2-hydroxyoxan-2-yl]methyl acetate, is a peracetylated derivative of the rare ketohexose L-sorbose in its pyranose ring form. The compound carries acetyl protecting groups at positions 1, 3, 4, and 5, leaving the anomeric C2 hydroxyl group free for selective activation. This regioselective protection pattern distinguishes it from fully acetylated ketohexose pentaacetates and enables its use as a glycosyl donor in the stereocontrolled synthesis of sorbose-containing oligosaccharides and glycoconjugates. First reported by Schlubach via pyridine-mediated acetylation and later optimized by Tangara et al. to 84% isolated yield , the compound has recently attracted renewed attention through the development of Cu(OTf)₂-catalyzed, solvent-directed synthetic methodologies that achieve up to 72% yield under coordinating solvent conditions .

Why Generic Peracetylated Sugars Cannot Replace 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose in Stereospecific Synthesis


Peracetylated sugars are a broad class of glycosyl donors, but 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose occupies a distinct functional niche that cannot be met by common alternatives such as β-D-glucose pentaacetate or D-fructose tetraacetate. Three structural features prevent generic substitution: (i) the L-sorbo configuration places the C2 hydroxyl in a sterically constrained neopentylic-like environment adjacent to the anomeric center, producing a reactivity profile that is fundamentally different from D-fructo or D-psico isomers ; (ii) the 1,3,4,5-acetylation pattern leaves only the C2-OH free, enabling chemoselective activation at the anomeric position while preserving the ring oxygens, a strategy not possible with fully protected pentaacetates that require selective deprotection steps ; and (iii) sorbopyranose derivatives display a documented preference for non-chair (twist-boat/skew) conformations that alter the stereoelectronic landscape of glycosidic bond formation relative to the ⁴C₁ chair of common aldohexose donors .

Quantitative Differentiation Evidence for 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose vs. Closest Analogs


Solvent-Controlled Regioselectivity: 72% Yield of Cyclic Tetraacetate vs. 60% Open-Chain Pentaacetate Under Neat Conditions

Under Cu(OTf)₂-catalyzed acetylation, the choice of solvent dictates whether the reaction produces the cyclic α-L-sorbopyranosyl 1,3,4,5-tetraacetate (target compound 3) or the acyclic keto-L-sorbose 1,3,4,5,6-pentaacetate (2). Using THF as a coordinating solvent with 4.1 equivalents of Ac₂O, compound 3 was obtained in 72% isolated yield with only 2% of pentaacetate 2, whereas neat (solvent-free) conditions with 9.5 equivalents of Ac₂O shifted selectivity to 60% yield of 2 and only 6% of 3 . This represents a >10-fold reversal in product selectivity based solely on solvent identity, enabling procurement of either the tetraacetate or pentaacetate scaffold from the same L-sorbose starting material by selecting appropriate reaction conditions .

Regioselective acetylation Carbohydrate synthesis Solvent-directed catalysis

Yield Benchmarking Against Historical Methods: 84% by AcCl/Pyridine vs. 72% by Cu(OTf)₂/THF

The historical benchmark for synthesizing 1,3,4,5-tetra-O-acetyl-L-sorbopyranose is the Tangara et al. method using acetyl chloride (AcCl) in pyridine, which achieves 84% isolated yield . While this represents the highest reported yield for compound 3, the method has significant drawbacks: pyridine is difficult to remove completely after workup, and AcCl is water-sensitive and generates corrosive HCl gas . The Cu(OTf)₂/THF method achieves a competitive 72% yield while using a catalytic (1 mol%) rather than stoichiometric activating agent, operating at mild temperatures (0 °C to rt), and avoiding pyridine entirely. The trade-off between a 12% yield advantage (84% vs. 72%) and the practical benefits of acid-free, low-catalyst conditions is a critical procurement consideration for scale-up and multi-step synthesis design .

Synthetic methodology Process chemistry Green chemistry metrics

Differential Reactivity: Free Anomeric C2-OH of Tetraacetate 3 vs. Fully Protected Pentaacetates 2 and 4α/4β

The defining functional difference between 1,3,4,5-tetra-O-acetyl-L-sorbopyranose (3) and its fully acetylated analogs lies in the presence of a single free hydroxyl group at the anomeric C2 position. Under Cu(OTf)₂-catalyzed neat acetylation with 9.5 equivalents of Ac₂O, the product distribution was 60% acyclic pentaacetate 2, 6% tetraacetate 3, and 21% cyclic pentaacetate 4α+4β . In contrast, under THF with 4.1 equivalents of Ac₂O, tetraacetate 3 was the dominant product at 72% with only 2% of 2 and 0% of 4α+4β . The cyclic pentaacetate 4α required further acetylation of 3 with Ac₂O/NaOAc, giving only 35% yield of 4α and demonstrating that the anomeric C2 position of 3 resists acetylation unless specific conditions are applied . This differential reactivity profile establishes 3 as the sole intermediate that retains a free anomeric hydroxyl for glycosylation while maintaining acetyl protection at the remaining positions.

Glycosyl donor reactivity Chemoselective activation Protecting group strategy

Conformational Differentiation: Twist-Boat Preference of Sorbopyranose vs. Chair Conformation of Common Aldohexose Donors

Unlike the ⁴C₁ chair conformation universally adopted by D-gluco and D-galacto peracetate glycosyl donors, α-L-sorbopyranose derivatives exhibit a documented preference for twist-boat (skew) conformations. Paulsen and Herold demonstrated that tetra-O-benzoyl-α-L-sorbopyranose adopts a non-chair conformation in solution, with coupling constants dropping from ³J_H3-H4 = 9.0 Hz (chair) to 4.0 Hz upon Walden inversion to the β-anomer . Chen et al. corroborated this trend in the acetyl series: compound 4α (α-L-sorbopyranosyl pentaacetate) showed ³J_H3-H4 = 9.6 Hz (consistent with ⁴C₁), while its β-anomer 4β exhibited reduced coupling (³J_H3-H4 = 5.7 Hz, ³J_H4-H5 = 7.0 Hz), indicative of a ¹C₄ or skew conformation . This conformational flexibility of the sorbopyranose scaffold, absent in ⁴C₁-locked gluco- and galacto- donors, introduces distinct stereoelectronic control elements during glycosidic bond formation.

Conformational analysis Stereoelectronic effects Glycosylation stereochemistry

Physical and Purity Specifications: Melting Point and Chromatographic Behavior as Quality Metrics

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose (3) has a reported melting point of 93–96 °C and appears as a pale tan to light brown solid, soluble in chloroform and methanol . The cyclic pentaacetate 4α, by contrast, is obtained in only 35% yield from further acetylation and exists as part of an inseparable mixture of α/β anomers (4α/4β ratio = 1.5/1.0) under Cu(OTf)₂ conditions, complicating its purification and characterization . Compound 3 can be purified to homogeneity by standard silica gel column chromatography and is amenable to structural confirmation by ¹H NMR, ¹³C NMR, HRMS, and optical rotation measurements . These defined physical properties and the ability to obtain compound 3 as a single, well-characterized species contrast with the inseparable anomeric mixtures of 4α/4β and provide clear, actionable criteria for lot acceptance and identity verification during procurement.

Quality control Purity specification Procurement standardization

Catalytic Efficiency: 1 mol% Cu(OTf)₂ Achieves Yields Comparable to Stoichiometric AcCl/Pyridine with Reduced Hazard Profile

A critical differentiator for the compound's synthetic accessibility is the catalyst loading required. Across 13 metal triflates screened, Cu(OTf)₂ was identified as the optimal catalyst, producing 60% of pentaacetate 2 and 6% of tetraacetate 3 under solvent-free conditions using only 1 mol% catalyst loading at 0 °C to room temperature over 3 hours . Competing catalysts such as Zn(OTf)₂ (44% 2, 7 h), Sc(OTf)₃ (46% 2, 2 h), and Yb(OTf)₃ (52% 2, 17 h) required higher catalyst loadings, longer reaction times, or produced lower yields . Under solvent-directed THF conditions, the same 1 mol% Cu(OTf)₂ loading shifted selectivity to 72% yield of tetraacetate 3, demonstrating that a single, commercially available catalyst can access both products by solvent switching, without the pyridine contamination or HCl generation inherent to the Tangara AcCl/pyridine protocol .

Catalysis Green chemistry Process safety

Validated Application Scenarios for 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose Based on Quantitative Differentiation Evidence


Synthesis of Sorbose-Containing Oligosaccharides via C2-Selective Glycosylation

The free anomeric C2 hydroxyl of compound 3, uniquely preserved among L-sorbose peracetates, enables its direct use as a glycosyl donor for constructing sorbose-terminated glycans . Unlike fully acetylated pentaacetates 2 and 4α/4β that require selective deacetylation—a step that can erode overall yield and introduce anomeric mixtures—compound 3 can be activated directly at C2-OH with standard promoters (e.g., TMSOTf, BF₃·OEt₂) while the 1,3,4,5-acetyl groups remain intact, providing neighboring-group participation to control stereochemistry .

Scalable Preparation Under Solvent-Directed Cu(OTf)₂ Catalysis for Multi-Gram Production

The 72% yield of compound 3 achieved in THF using only 1 mol% Cu(OTf)₂ and 4.1 equivalents of Ac₂O defines a practical, scalable route that avoids pyridine workup, corrosive AcCl, and high catalyst loadings. This protocol is well-suited for process chemists seeking a reproducible, acid-free method for producing 1,3,4,5-tetra-O-acetyl-L-sorbopyranose at multi-gram to kilogram scale, with straightforward column chromatography purification and unambiguous structural validation by ¹H NMR .

Conformational Probes and Mechanistic Studies of Glycosylation Stereochemistry

The documented twist-boat/skew conformational preference of sorbopyranose derivatives (³J_H3-H4 decreases from 9.6 Hz for α-anomer to 5.7 Hz for β-anomer) makes compound 3 and its derivatives valuable substrates for fundamental studies of how ring conformation influences glycosylation stereoselectivity . Research groups investigating stereoelectronic control in glycosidic bond formation can use 3 as a conformationally flexible donor scaffold that contrasts with the rigid ⁴C₁ chair of gluco- and galacto-configured donors, enabling systematic exploration of torsional effects on α/β selectivity .

Quality-Controlled Procurement with Defined Physical Specifications for cGMP Environments

Compound 3 is isolable as a single, well-defined species with a melting point of 93–96 °C and characteristic solubility in chloroform and methanol , unlike the inseparable anomeric mixture of 4α/4β. These defined physical constants provide objective lot-release criteria for pharmaceutical intermediate procurement in regulated (cGMP) environments, where the absence of undefined anomeric impurities and the availability of orthogonal identity confirmation (¹H/¹³C NMR, HRMS, specific rotation) are essential for quality assurance .

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